molecular formula C20H18ClN3O2 B7531961 (E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide

(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide

Cat. No.: B7531961
M. Wt: 367.8 g/mol
InChI Key: CJUMLYODFKHMDD-JXMROGBWSA-N
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Description

(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide, also known as CIC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that belongs to the class of propenamides and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain fungi. Additionally, this compound has been shown to have neuroprotective effects and has been studied as a potential treatment for neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide in lab experiments is that it has been extensively studied and its biological activities are well understood. Additionally, this compound is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound in lab experiments is that it has not been extensively studied in vivo and its potential side effects are not well understood.

Future Directions

There are several future directions for the study of (E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide. One potential direction is to further investigate its potential use as a treatment for cancer. Additionally, this compound could be studied as a potential treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the potential side effects of this compound need to be further studied in order to fully understand its safety and efficacy.

Synthesis Methods

The synthesis of (E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with 2-(2-imidazol-1-ylethoxy)aniline in the presence of a base such as potassium carbonate. The resulting product is then treated with propargyl bromide to yield this compound.

Scientific Research Applications

(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-fungal properties. Additionally, this compound has been shown to inhibit the growth of certain cancer cells and has been studied as a potential treatment for cancer.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-17-8-5-16(6-9-17)7-10-20(25)23-18-3-1-2-4-19(18)26-14-13-24-12-11-22-15-24/h1-12,15H,13-14H2,(H,23,25)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUMLYODFKHMDD-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl)OCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl)OCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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